molecular formula C8H14O3 B056222 2,3-o-(3-Pentylidene)-D-glyceraldehyde CAS No. 120157-60-0

2,3-o-(3-Pentylidene)-D-glyceraldehyde

Cat. No.: B056222
CAS No.: 120157-60-0
M. Wt: 158.19 g/mol
InChI Key: MQSCFVGTYTZEMA-ZETCQYMHSA-N
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Description

2,3-o-(3-Pentylidene)-D-glyceraldehyde is a chiral building block used in organic synthesis. It is characterized by the presence of a pentylidene group attached to the glyceraldehyde backbone, which imparts unique stereochemical properties to the molecule. This compound is valuable in the synthesis of various complex molecules due to its ability to control stereochemistry during chemical reactions.

Scientific Research Applications

2,3-o-(3-Pentylidene)-D-glyceraldehyde is used in several scientific research applications:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving glyceraldehyde derivatives.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of fine chemicals and as a precursor for the synthesis of chiral ligands and catalysts.

Future Directions

The future directions for “2,3-o-(3-Pentylidene)-D-glyceraldehyde” could involve further exploration of its use in the synthesis of beta-C-ribosides and other compounds. Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-o-(3-Pentylidene)-D-glyceraldehyde typically involves the protection of the glyceraldehyde moiety with a pentylidene group. One common method includes the reaction of D-glyceraldehyde with 3-pentanone in the presence of trimethyl orthoformate and p-toluenesulfonic acid. This reaction forms the pentylidene-protected glyceraldehyde in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-o-(3-Pentylidene)-D-glyceraldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2,3-o-(3-Pentylidene)-D-glyceric acid.

    Reduction: 2,3-o-(3-Pentylidene)-D-glycerol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3-o-(3-Pentylidene)-D-glyceraldehyde involves its ability to act as a chiral template in chemical reactions. The pentylidene group provides steric hindrance, which influences the approach of reagents to the reactive centers of the molecule. This control over stereochemistry is crucial in the synthesis of enantiomerically pure compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-o-(3-Cyclopentylidene)-D-glyceraldehyde: Similar in structure but with a cyclopentylidene group instead of a pentylidene group.

    2,3-o-(3-Benzylidene)-D-glyceraldehyde: Contains a benzylidene group, offering different steric and electronic properties.

Uniqueness

2,3-o-(3-Pentylidene)-D-glyceraldehyde is unique due to its specific pentylidene protection, which provides distinct steric effects and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in stereoselective synthesis and the production of enantiomerically pure compounds.

Properties

IUPAC Name

(4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSCFVGTYTZEMA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCC(O1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(OC[C@@H](O1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472755
Record name 2,3-o-(3-Pentylidene)-D-glyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120157-60-0
Record name 2,3-o-(3-Pentylidene)-D-glyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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